

Spectroscopic Profile of 1-Hydroxycanthin-6one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **1-Hydroxycanthin-6-one**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for **1-Hydroxycanthin-6-one** are not readily available in the cited literature, this guide includes the reported Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with general characteristics for IR and UV-Vis spectra based on closely related canthin-6-one alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for **1- Hydroxycanthin-6-one**.

Table 1: ¹H NMR Spectroscopic Data for **1-Hydroxycanthin-6-one** (in MeOD-d4, 600 MHz)[1]



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|--------------|--------------------------|------------|
| 8.79 | d | 5.2 | H-4 |
| 8.23 | d | 5.2 | H-5 |
| 8.12 | d | 7.8 | H-8 |
| 7.98 | d | 8.2 | H-11 |
| 7.68 | t | 7.7 | H-10 |
| 7.48 | t | 7.5 | H-9 |

Table 2: ¹³C NMR Spectroscopic Data for **1-Hydroxycanthin-6-one** (in DMSO-d6, 150 MHz)[1]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 160.0 | C-6 |
| 150.9 | C-1 |
| 145.4 | C-13 |
| 142.1 | C-11a |
| 138.0 | C-4 |
| 131.0 | C-10 |
| 129.2 | C-7a |
| 123.1 | C-9 |
| 121.8 | C-8 |
| 120.3 | C-11 |
| 119.5 | C-12a |
| 116.0 | C-5 |
| 114.8 | C-7 |



Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **1-Hydroxycanthin-6-one**[1]

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
|-----------------|--------------------|---------------|-------------------|
| ESI+ | [M+H] ⁺ | Not specified | C14H9N2O2 |

Infrared (IR) Spectroscopy

While specific IR data for **1-Hydroxycanthin-6-one** is not available in the provided results, canthin-6-one alkaloids typically exhibit characteristic absorption bands corresponding to their functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for 1-Hydroxycanthin-6-one

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|---|
| ~3400 | O-H stretch (hydroxyl group) |
| ~1660 | C=O stretch (amide carbonyl in the lactam ring) |
| 1600-1450 | C=C stretch (aromatic rings) |
| ~1300-1000 | C-N and C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of canthin-6-one alkaloids is characterized by multiple absorption bands due to the extended π -electron system of the tetracyclic aromatic core. The exact absorption maxima can be influenced by the position of substituents.

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for 1-Hydroxycanthin-6-one



| Solvent | Expected λmax (nm) |
|---------------------|------------------------------|
| Methanol or Ethanol | ~220-250, ~280-300, ~350-380 |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of natural products like **1-Hydroxycanthin-6-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

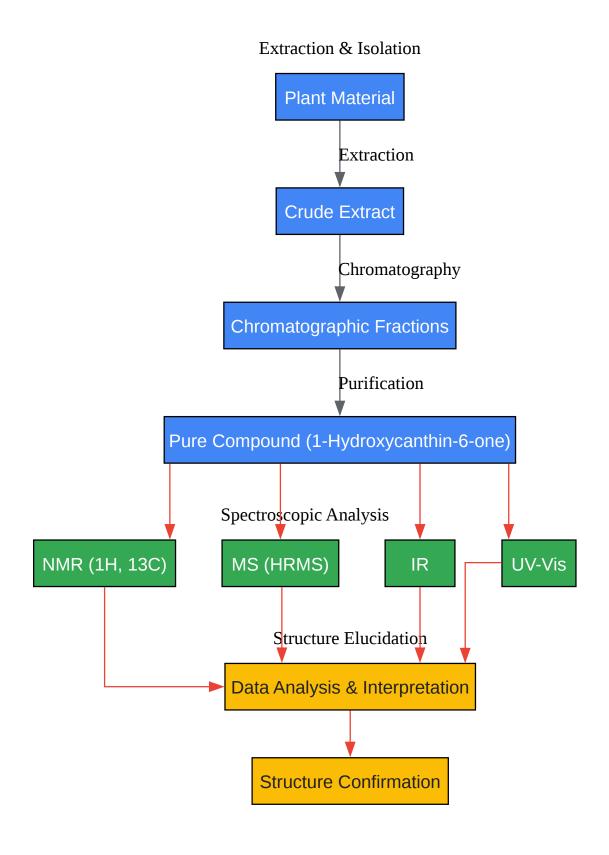
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like **1-Hydroxycanthin-6-one**.





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Caption: General workflow for the isolation and spectroscopic characterization of **1- Hydroxycanthin-6-one**.

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References

- 1. researchgate.net [researchgate.net]
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